5-{5,7-dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole 5-{5,7-dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1030090-34-6
VCID: VC4427342
InChI: InChI=1S/C27H27N5O3/c1-6-34-23-12-11-20(14-24(23)33-5)25-30-27(35-31-25)22-15-28-32-18(4)21(17(3)29-26(22)32)13-19-10-8-7-9-16(19)2/h7-12,14-15H,6,13H2,1-5H3
SMILES: CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=C4N=C(C(=C(N4N=C3)C)CC5=CC=CC=C5C)C)OC
Molecular Formula: C27H27N5O3
Molecular Weight: 469.545

5-{5,7-dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole

CAS No.: 1030090-34-6

Cat. No.: VC4427342

Molecular Formula: C27H27N5O3

Molecular Weight: 469.545

* For research use only. Not for human or veterinary use.

5-{5,7-dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole - 1030090-34-6

Specification

CAS No. 1030090-34-6
Molecular Formula C27H27N5O3
Molecular Weight 469.545
IUPAC Name 5-[5,7-dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C27H27N5O3/c1-6-34-23-12-11-20(14-24(23)33-5)25-30-27(35-31-25)22-15-28-32-18(4)21(17(3)29-26(22)32)13-19-10-8-7-9-16(19)2/h7-12,14-15H,6,13H2,1-5H3
Standard InChI Key SWBKXHSZPRAKHN-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=C4N=C(C(=C(N4N=C3)C)CC5=CC=CC=C5C)C)OC

Introduction

The compound 5-{5,7-dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole is a complex organic molecule that combines elements of pyrazolo[1,5-a]pyrimidine and 1,2,4-oxadiazole rings. This compound is of interest due to its potential pharmacological properties, which are often associated with pyrazolo[1,5-a]pyrimidine derivatives. These compounds are known for their diverse biological activities, including antitrypanosomal, antischistosomal, and anticancer properties .

Synthesis and Preparation

The synthesis of such compounds typically involves multi-step reactions, including the formation of the pyrazolo[1,5-a]pyrimidine core and the oxadiazole ring, followed by coupling reactions to attach the phenyl and methoxy groups. Specific synthesis details for this compound are not readily available in the literature, but similar compounds often require careful control of reaction conditions to achieve high yields and purity.

Biological Activity and Potential Applications

Potential Biological ActivitiesDescription
Antiparasitic ActivityInhibition of parasitic enzymes or pathways
Anticancer ActivityInhibition of cancer cell growth or proliferation
Anti-inflammatory ActivityModulation of inflammatory pathways

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